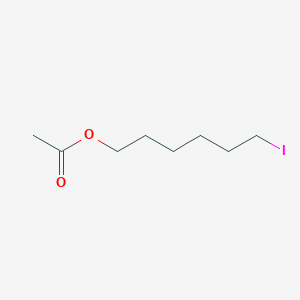

6-Iodohexyl acetate

Description

Hexyl acetate is a saturated ester with a six-carbon alkyl chain and an acetyloxy group. It is widely used in industrial and laboratory settings due to its solvent properties and role in synthesizing fragrances and polymers . Key identifiers include:

Properties

Molecular Formula |

C8H15IO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

6-iodohexyl acetate |

InChI |

InChI=1S/C8H15IO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |

InChI Key |

AVUOKAVWKCTLFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Iodohexyl acetate can be synthesized through the esterification of 6-iodohexanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 6-iodohexyl acetate may involve a continuous flow process where 6-iodohexanol and acetic acid are fed into a reactor containing an acid catalyst. The reaction mixture is heated to the appropriate temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Iodohexyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 6-hydroxyhexyl acetate.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of hexyl acetate.

Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

Substitution: 6-Hydroxyhexyl acetate.

Reduction: Hexyl acetate.

Oxidation: Hexanoic acid.

Scientific Research Applications

6-Iodohexyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of iodinated derivatives.

Biology: It can be used as a labeling reagent for studying biological processes involving iodine.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-iodohexyl acetate involves its ability to undergo nucleophilic substitution reactions due to the presence of the iodine atom. The iodine atom is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various chemical syntheses and labeling applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on predicted vs. experimental property values (units: ×10⁷) from molecular studies and hazard profiles:

Table 1: Property Comparison of Acetates and Related Esters

| Compound | Predicted Values (×10⁷) | Experimental Values (×10⁷) | Key Structural Features |

|---|---|---|---|

| Hexyl acetate | 10 | 8 | C6 alkyl chain, acetyloxy group |

| cis-3-Hexenyl acetate | 6 | 4 | Unsaturated C6 chain (cis-double bond) |

| Allyl hexanoate | 4 | 2 | Allyl group + hexanoate ester |

| Ethyl octanoate | 2 | 0 | Ethyl ester of octanoic acid |

| Isoamyl hexanoate | 0 | 0 | Branched C5 chain + hexanoate |

Notes:

Hexyl acetate exhibits higher experimental values than unsaturated analogs (e.g., cis-3-hexenyl acetate), likely due to increased molecular stability from saturation .

Allyl hexanoate shows discrepancies between predicted and experimental data (4 vs. 2), suggesting reactivity from its allyl group may influence measurements .

Table 2: Hazard Profiles of Selected Compounds

Limitations and Data Discrepancies

Missing Data for 6-Iodohexyl Acetate: No direct studies on its properties or hazards were found in the evidence. Comparisons rely on analogs with similar alkyl/acetate structures.

Inconsistent Entries: Allyl hexanoate appears twice in with conflicting values (2 vs.

Property Ambiguity : The exact parameter measured (e.g., diffusion coefficient, solubility) in ’s tables remains unspecified, limiting interpretive accuracy .

Q & A

Q. What are the established synthetic routes for 6-Iodohexyl acetate, and how can experimental reproducibility be ensured?

- Methodological Answer : 6-Iodohexyl acetate is commonly synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, in palladium-catalyzed alkylation, a mixture of 2-(6-iodohexyl)isoindoline-1,3-dione, Pd(OAc)₂, and a base (e.g., K₂CO₃) in t-amyl alcohol at 110°C for 40 hours yields the compound . To ensure reproducibility:

- Detailed Protocols : Document molar ratios, solvent purity, and reaction time/temperature precisely.

- Chemical Specifications : Include CAS numbers, supplier details, and purification steps (e.g., column chromatography with toluene/ethyl acetate gradients) .

- Validation : Replicate small-scale trials before scaling up, and cross-validate with NMR (¹H, ¹³C) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing 6-Iodohexyl acetate, and how should conflicting spectral data be resolved?

- Methodological Answer :

- Primary Techniques : ¹H NMR (e.g., δ 3.51 ppm for methylene protons adjacent to iodine) and ¹³C NMR (e.g., δ 31.4 ppm for alkyl carbons) are critical . High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Data Conflict Resolution :

- Repetition : Re-run analyses under identical conditions.

- Reference Standards : Compare with published spectra (e.g., NIST databases) .

- Deuterated Solvents : Ensure solvents do not introduce extraneous peaks .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized in palladium-catalyzed reactions involving 6-Iodohexyl acetate?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., 5-10 mol% Pd(OAc)₂), solvent polarity (t-amyl alcohol vs. DMF), and temperature (80–120°C) .

- Kinetic Studies : Monitor reaction progress via TLC or GC-MS to identify rate-limiting steps.

- Ligand Screening : Test phosphine or carbene ligands to enhance catalytic efficiency .

- Scale-Up Considerations : Maintain stirring efficiency and heat transfer to avoid byproduct formation .

Q. What strategies mitigate the decomposition of 6-Iodohexyl acetate under varying storage or reaction conditions?

- Methodological Answer :

- Stability Profiling : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

- Light/Temperature Control : Store in amber vials at –20°C to prevent photolytic C-I bond cleavage .

- Inert Atmospheres : Use argon/vacuum lines during synthesis to minimize oxidative degradation .

Q. How can researchers address discrepancies in reaction yields when scaling up 6-Iodohexyl acetate synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ IR spectroscopy) to detect intermediate variations .

- Mixer Efficiency : Calibrate agitator speed and vessel geometry to ensure homogeneity in larger batches .

- Purification Refinement : Optimize column chromatography gradients or switch to preparative HPLC for higher-purity isolates .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting mechanistic data in iodide-mediated alkylation reactions using 6-Iodohexyl acetate?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃COO⁻) to track reaction pathways via MS/MS .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to compare activation energies of proposed mechanisms .

- Cross-Validation : Correlate kinetic data with spectroscopic evidence (e.g., TEM for nanoparticle catalysts) .

Experimental Design and Reproducibility

Q. What steps are critical for ensuring reproducibility in protocols involving 6-Iodohexyl acetate?

- Methodological Answer :

- Reagent Documentation : Specify supplier lot numbers (e.g., Sigma-Aldryich 99.9% purity) and storage conditions (desiccated, –20°C) .

- Apparatus Calibration : Validate heating mantles, stirrers, and spectrometers before use .

- Open Data Sharing : Publish raw NMR/MS files in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.